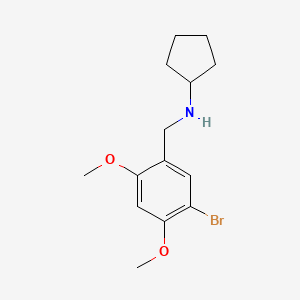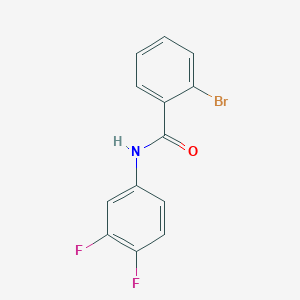![molecular formula C14H13ClN6 B5857023 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CTP' and is a member of the triazole family of compounds.
科学研究应用
CTP has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of CTP is in the field of medicinal chemistry. CTP has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, CTP has been found to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of CTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. CTP has been shown to inhibit the growth of fungal and bacterial cells by inhibiting the synthesis of their cell walls. Additionally, CTP has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CTP has been found to have several biochemical and physiological effects. In vitro studies have shown that CTP can inhibit the growth of a wide range of fungal and bacterial species. Additionally, CTP has been found to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that CTP can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
One of the main advantages of using CTP in lab experiments is its high potency and selectivity. CTP has been found to be highly effective against a wide range of fungal and bacterial species, making it a valuable tool for studying the mechanisms of these organisms. Additionally, CTP has been found to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using CTP in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in lab experiments. Additionally, CTP has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of CTP. One potential direction is the development of new antimicrobial agents based on the structure of CTP. Additionally, further studies are needed to fully understand the mechanism of action of CTP and its potential applications in the treatment of cancer. Finally, studies are needed to determine the optimal dosing and administration of CTP in order to maximize its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a promising compound that has potential applications in various scientific fields. Its synthesis method is efficient, and it has been extensively studied for its antifungal, antibacterial, and anticancer activity. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future studies are needed to fully understand the potential of CTP and to develop new applications for this promising compound.
合成方法
The synthesis of CTP involves the reaction of 4-chlorobenzyl azide with 4,6-dimethyl-2-aminopyrimidine in the presence of copper (I) iodide as a catalyst. This reaction results in the formation of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
属性
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNYGYAXRIUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)